1-(Phenoxymethyl)cyclopentan-1-ol
Description
1-(Phenoxymethyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a phenoxymethyl (-OCH₂C₆H₅) substituent at the 1-position of the cyclopentane ring. The compound likely shares synthesis pathways with other cyclopentanol derivatives, involving alkylation or substitution reactions .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(phenoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
YFEMKPLOZXDSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenoxymethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1-(Phenoxymethyl)cyclopentan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Phenoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
1-(Phenoxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenoxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-(Phenoxymethyl)cyclopentan-1-ol with related compounds:
Key Observations:
- Stability: Ether-linked substituents (e.g., phenoxymethyl) are more chemically stable than hydroxyl or amino groups under acidic/basic conditions .
- Synthetic Accessibility : Analogous compounds (e.g., 1-((tert-butyldiphenylsilyl)ethynyl)cyclopentan-1-ol) are synthesized via alkylation or photocycloaddition, suggesting similar routes for the target compound .
Biological Activity
1-(Phenoxymethyl)cyclopentan-1-ol is an organic compound characterized by its distinct molecular structure, which includes a cyclopentanol moiety and a phenoxymethyl group. This unique combination imparts specific chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- IUPAC Name : 1-(phenoxymethyl)cyclopentan-1-ol
- Canonical SMILES : C1CCC(C1)(COC2=CC=CC=C2)O
The compound is synthesized through methods such as the reaction of cyclopentanone with phenoxymethyl chloride, utilizing nucleophilic substitution to yield the desired product.
The biological activity of 1-(Phenoxymethyl)cyclopentan-1-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxymethyl group can modulate enzyme activity, while the cyclopentanol portion may influence the compound's overall pharmacological effects. This dual functionality supports its potential therapeutic applications.
Biological Activities
Research has indicated several biological activities associated with 1-(Phenoxymethyl)cyclopentan-1-ol:
Case Study 1: Antimicrobial Efficacy
A study focused on phenoxymethyl derivatives highlighted their effectiveness against Gram-positive bacteria. Although 1-(Phenoxymethyl)cyclopentan-1-ol was not directly tested, its structural analogs showed significant activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Study 2: Pharmacological Profiling
Research into compounds similar to 1-(Phenoxymethyl)cyclopentan-1-ol revealed insights into their pharmacokinetics and potential therapeutic uses. For instance, phenoxymethylpenicillin (a related compound) demonstrated a narrow spectrum of activity against encapsulated bacteria, suggesting that structural modifications could enhance efficacy against specific microbial targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cyclopentanol | Simple alcohol | Limited biological activity |
| Phenoxymethylpenicillin | Beta-lactam antibiotic | Effective against Gram-positive bacteria |
| 1-(Phenoxymethyl)cyclopentan-1-ol | Cyclopentanol derivative | Potential antimicrobial and antifungal |
The comparison illustrates that while cyclopentanol itself has limited biological activity, the addition of the phenoxymethyl group in 1-(Phenoxymethyl)cyclopentan-1-ol may enhance its biological profile significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
